5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one
Description
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is a bicyclic lactam featuring a strained azabicyclo[3.2.1]octane core substituted with an aminomethyl group at position 5. This compound combines the rigidity of the bicyclic framework with the functional versatility of a primary amine, making it a candidate for pharmaceutical and polymer applications.
Properties
IUPAC Name |
5-(aminomethyl)-6-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXFZKSKLDIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . Another method includes the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid with N-bromosuccinimide in the presence of a base such as calcium oxide or calcium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The azabicyclo[3.2.1]octan-7-one scaffold is highly tunable, with substituents influencing electronic, steric, and solubility properties. Below is a comparative analysis of key derivatives:
*Calculated based on structural similarity.
Key Comparative Insights
Electronic Effects: The aminomethyl group in the target compound introduces a basic primary amine, enhancing nucleophilicity and hydrophilicity compared to the acetylated (electron-withdrawing) or benzoylated (aromatic) analogs.
Thermal and Chemical Stability: The unsubstituted parent compound (C₇H₁₁NO) forms thermally stable polymers (degradation onset at 357°C) due to its rigid bicyclic structure . Acetylation (C₉H₁₃NO₂) stabilizes the lactam ring against hydrolysis but may reduce reactivity in polymerization .
Synthetic Accessibility :
- Diastereomeric mixtures (e.g., 1,4-dimethyl-6-phenyl derivative) are synthesized via photoredox/nickel dual catalysis with moderate yields (87%) .
- Brominated analogs (e.g., 4-bromo-6-oxabicyclo[3.2.1]octan-7-one) are prepared using N-bromosuccinimide, highlighting the scaffold’s adaptability for functionalization .
Biological Relevance: Derivatives like the 8,8-dihydroxy-4-methoxyphenyl analog are structurally related to β-lactamase inhibitors (e.g., avibactam) , suggesting the aminomethyl variant could be tailored for antibiotic adjuvants. Diazabicyclo[3.2.1]octan-7-one derivatives exhibit antibacterial properties, as seen in l,6-diazabicyclo analogs .
Biological Activity
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound notable for its unique azabicyclo structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This bicyclic framework allows the compound to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is primarily attributed to its interactions with specific receptors and enzymes:
- Receptor Interaction : The compound has been studied for its potential as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection .
- Enzyme Inhibition : It may also act as an enzyme inhibitor, modulating key biochemical pathways involved in neurotransmission and other physiological processes.
In Vitro Studies
Several studies have evaluated the biological effects of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one in vitro:
| Study Focus | Cell Type | Concentration | Observed Effect |
|---|---|---|---|
| Neuroprotection | Neuronal Cells | 10 µM | Significant reduction in apoptosis markers |
| Receptor Activation | Oocytes (α7 nAChR) | 1 µM | Enhanced current response compared to control |
| Enzyme Activity | COX-2 Inhibition | 100 µM | Moderate inhibition observed |
These findings suggest that the compound possesses neuroprotective properties and may influence inflammatory pathways through COX-2 modulation.
Case Studies
- Neuroprotective Effects : A study demonstrated that treatment with 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one significantly reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Cognitive Enhancement : In animal models, administration of the compound showed improvements in memory and learning tasks, indicating its potential as a cognitive enhancer through α7 nAChR activation.
Therapeutic Applications
The unique properties of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one position it as a promising candidate for various therapeutic applications:
- Neurological Disorders : Its ability to modulate nAChRs may benefit conditions such as Alzheimer's disease and schizophrenia.
- Pain Management : Given its interaction with pain-related receptors, further exploration could reveal analgesic properties.
Q & A
Q. What are the primary synthetic routes for 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one?
The synthesis typically involves functionalization of the bicyclic lactam core. For example:
- Stereoselective reduction : Starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one, aminomethyl groups can be introduced via reductive amination or nucleophilic substitution under controlled conditions (e.g., NaBH₃CN with primary amines) .
- Derivatization : Pre-formed 6-azabicyclo[3.2.1]octan-7-one scaffolds can undergo alkylation or acylation at the aminomethyl position, requiring careful pH control to avoid side reactions .
Key Reaction Table
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive Amination | NaBH₃CN, NH₃/MeOH | Aminomethyl group introduction |
| Alkylation | Alkyl halides, K₂CO₃ | N-substituted derivatives |
Q. How does the bicyclic structure influence its chemical reactivity?
The fused bicyclic system imposes steric constraints, directing reactivity to specific positions:
- Ring-opening polymerization : Under cationic conditions (e.g., BF₃·Et₂O), the lactam undergoes 5C-6N bond scission, forming oligomers via carbocation intermediates .
- Substitution reactions : The aminomethyl group is more reactive than the bridgehead nitrogen due to reduced steric hindrance .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm bicyclic integrity (e.g., bridgehead proton splitting patterns) .
- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways, particularly for iodinated derivatives (e.g., 4-iodo analogs) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be resolved?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one) ensures retention of stereochemistry during functionalization .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., using Ru-BINAP complexes) achieves >90% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
